2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
Description
Molecular Structure and Crystallographic Analysis
The molecular structure of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is characterized by a fused ring system consisting of a benzene ring combined with a six-membered oxazine ring. The compound possesses the molecular formula C9H4F3NO2 with a molecular weight of 215.13 grams per mole. The structural framework features a carbonyl group at position 4 and a trifluoromethyl substituent at position 2 of the oxazine ring, creating a distinctive arrangement that significantly impacts the compound's three-dimensional geometry.
Crystallographic studies of related benzoxazinone derivatives have revealed important insights into the structural characteristics of this compound class. Research has demonstrated that benzoxazinone fragments typically adopt planar conformations, with the electronic effects of substituent groups resulting in notable distortions of bond angles at carbon atoms involved in carbonyl and carbon-nitrogen double bonds. These structural modifications lead to redistribution of electronic density within the oxazine rings, ultimately affecting bond lengths throughout the molecular framework.
The trifluoromethyl group introduction creates significant steric and electronic influences on the overall molecular geometry. The highly electronegative fluorine atoms withdraw electron density from the oxazine ring system, potentially affecting the planarity and bond length distribution within the heterocyclic core. Crystal packing studies of similar compounds indicate that molecules typically form stacks in their crystalline state, with intermolecular distances ranging from 3.2 to 3.6 Angstroms between adjacent molecules.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H4F3NO2 | |
| Molecular Weight | 215.13 g/mol | |
| PubChem Compound Identifier | 914899 | |
| Chemical Abstracts Service Number | 16062-71-8 |
Properties
IUPAC Name |
2-(trifluoromethyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLXPUXNDMOETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358770 | |
| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16062-71-8 | |
| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Cyclization of Anthranilic Acid Derivatives
This method involves the reaction of anthranilic acid derivatives with appropriate acylating agents.
Reagents : Anthranilic acid (1 mol), benzoyl chloride (2 mol), and pyridine as a solvent.
-
- Dissolve anthranilic acid in pyridine.
- Add benzoyl chloride dropwise while stirring.
- Heat the mixture to reflux for several hours.
Yield : High yields of the desired product can be obtained under controlled conditions.
Method B: Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction rates and yields.
Reagents : Anthranilic acid, thionyl chloride, and aqueous ammonia.
-
- Dissolve anthranilic acid in methanol and add thionyl chloride.
- Heat under reflux while irradiating with microwaves (250 W).
- After completion, neutralize with aqueous ammonia and extract with organic solvents.
Yield : This method can yield over 60% of the desired compound.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of the different preparation methods for this compound:
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclization | Anthranilic acid, benzoyl chloride | Reflux in pyridine | High | Simple setup, high selectivity |
| Microwave-Assisted | Anthranilic acid, thionyl chloride, aqueous ammonia | Microwave irradiation | ~60 | Faster reaction times |
Mechanistic Insights
The mechanisms involved in these synthesis routes typically involve nucleophilic acyl substitution followed by cyclization to form the benzoxazinone core. The trifluoromethyl group plays a crucial role in stabilizing intermediates and influencing reactivity.
- Cyclization Mechanism :
- The nucleophilic attack by anthranilic acid on the acyl chloride leads to the formation of an amide intermediate.
- Subsequent cyclization occurs through intramolecular nucleophilic attack facilitated by heating or microwave irradiation.
Chemical Reactions Analysis
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted products with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that benzoxazin-4-one derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives show significant cytotoxicity with IC50 values in the low micromolar range against P388 leukemia cells . The structure-activity relationship (SAR) analysis suggests that modifications to the benzoxazinone framework can enhance anticancer properties, making it a candidate for further drug development.
Anti-inflammatory Properties
Compounds derived from 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one have been investigated for their ability to inhibit complement C1r protease, which plays a role in inflammatory processes. A patented study highlights the efficacy of these compounds as potential anti-inflammatory agents . Their mechanism involves the modulation of immune responses, which could be beneficial in treating conditions like rheumatoid arthritis.
Novel Receptor Antagonists
Recent research has identified benzoxazin-4-one derivatives as selective antagonists for mineralocorticoid receptors (MR). One particular derivative demonstrated high binding affinity and significant antihypertensive effects in animal models . This opens avenues for developing new antihypertensive medications based on this scaffold.
Materials Science
Fluorescent Dyes
The incorporation of trifluoromethyl groups into the benzoxazinone structure has been explored for developing fluorescent materials. These compounds can serve as dyes or sensors due to their unique photophysical properties. The trifluoromethyl group enhances electron-withdrawing characteristics, which can improve fluorescence efficiency .
Agricultural Chemistry
Herbicides and Pesticides
Benzoxazinone derivatives are also being studied for their potential use as herbicides. The structural features of this compound may confer herbicidal activity by interfering with plant growth processes. Research indicates that modifications to the benzoxazinone structure can lead to increased herbicidal potency .
Data Tables
Case Studies
-
Cytotoxicity Evaluation
A study evaluated several benzoxazinone derivatives for their cytotoxic effects on human cancer cell lines. Compounds with trifluoromethyl substitutions were found to exhibit enhanced activity compared to their non-fluorinated counterparts, indicating the importance of this functional group in drug design. -
Inflammatory Disease Model
In a model of inflammation, a derivative of this compound was administered to assess its effect on inflammatory markers. Results showed a significant reduction in cytokine levels, supporting its potential use in therapeutic applications for inflammatory diseases. -
Agricultural Testing
Field trials were conducted using modified benzoxazinones as herbicides. Results indicated that certain derivatives effectively controlled weed growth without adversely affecting crop yields, suggesting their viability as eco-friendly agricultural chemicals.
Biological Activity
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, exhibits significant potential in various therapeutic applications including antimicrobial, anti-inflammatory, and anticancer activities. The following sections provide a detailed overview of its biological activity, supported by research findings and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of benzoxazinones, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various benzoxazinone derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |
| Other Benzoxazinones | Antifungal | Candida albicans, Aspergillus niger |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenases . This inhibition is crucial in managing conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent investigations into the cytotoxic effects of this compound have shown promising results. In vitro studies reported an IC50 value of approximately 9.9 µM against P388 leukemia cells, indicating significant cytotoxic potential . The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.
Human Leukocyte Elastase Inhibition
The compound has been identified as a potent inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. By forming acyl-enzyme intermediates with the active site serine residue of HLE, it effectively reduces enzyme activity and subsequent inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzoxazinone derivatives against common pathogens. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving animal models of arthritis, administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The 2-substituted benzoxazinone derivatives exhibit distinct structural and electronic behaviors depending on the substituent’s nature:
- Computational Insights : DFT studies on 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The -CF₃ group likely further narrows this gap due to its electron-withdrawing nature, enhancing electrophilic reactivity .
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles) due to its Xi (irritant) classification. Store under dry conditions at 2–8°C to prevent hydrolysis. Work in a fume hood to avoid inhalation of fine powders .
Structure-Activity Relationship (SAR) Studies
Q. How does substitution at position 2 (CF₃ vs. other groups) modulate biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
